Cas no 886989-88-4 (Piperlotine C)

Piperlotine C structure
Piperlotine C structure
Nome del prodotto:Piperlotine C
Numero CAS:886989-88-4
MF:C16H21NO4
MW:291.34224486351
CID:1080895
PubChem ID:808227

Piperlotine C Proprietà chimiche e fisiche

Nomi e identificatori

    • Piperlotine C
    • Pyrrolidine, 1-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propenyl]-
    • (E)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
    • (Z)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
    • 1-(3,4,5-Trimethoxycinnamoyl)pyrrolidine
    • MLS000663948
    • SMR000270562
    • 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]pyrrolidine
    • LG 50,051
    • Pyrrolidine, 1-(3,4,5-trimethoxycinnamoyl)-
    • 1-(3,4,5-Trimetossicinnamoil)pirrolidina [Italian]
    • 1-(3,4,5-Trimetossicinnamoil)pirrolidina
    • Opera_ID_646
    • cid_808227
    • BDBM73548
    • STK093952
    • (2E)-1-(1-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one (ACI)
    • Pyrrolidine, 1-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propenyl]- (9CI)
    • (E)-1-pyrrolidino-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
    • BRN 1393548
    • 5-20-01-00387 (Beilstein Handbook Reference)
    • 958296-13-4
    • (E)-1-(Pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
    • AKOS003298503
    • HY-N3049
    • CS-0023094
    • PiperlotineC
    • SR-01000244222-1
    • 1703-35-1
    • SR-01000244222
    • FS-8746
    • CHEMBL1420877
    • NCGC00245643-01
    • DA-76916
    • (E)-1-(1-pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
    • (2E)-1-(pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
    • 886989-88-4
    • [ "" ]
    • Inchi: 1S/C16H21NO4/c1-19-13-10-12(11-14(20-2)16(13)21-3)6-7-15(18)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3/b7-6+
    • Chiave InChI: TYFKYDTUEMTUNY-VOTSOKGWSA-N
    • Sorrisi: O(C1C=C(/C=C/C(N2CCCC2)=O)C=C(OC)C=1OC)C
    • BRN: 1393548

Proprietà calcolate

  • Massa esatta: 291.147058g/mol
  • Carica superficiale: 0
  • XLogP3: 2.2
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta legami ruotabili: 5
  • Massa monoisotopica: 291.147058g/mol
  • Massa monoisotopica: 291.147058g/mol
  • Superficie polare topologica: 48Ų
  • Conta atomi pesanti: 21
  • Complessità: 351
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Peso molecolare: 291.34

Proprietà sperimentali

  • Colore/forma: Powder
  • PSA: 48.00000
  • LogP: 2.28590

Piperlotine C Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
ChemScence
CS-0023094-10mg
Piperlotine C
886989-88-4
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$457.0 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce58096-5mg
Piperlotine C
886989-88-4 98%
5mg
¥0.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P26080-5mg
2-Propen-1-one, 1-(1-pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-, (2E)-
886989-88-4
5mg
¥4000.0 2022-04-27
A2B Chem LLC
AH93308-5mg
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5mg
$310.00 2024-04-19
Aaron
AR00H0YW-5mg
Piperlotine C
886989-88-4 97%
5mg
$561.00 2025-02-13
1PlusChem
1P00H0QK-5mg
Piperlotine C
886989-88-4
5mg
$278.00 2024-04-20
Ambeed
A559528-5mg
(E)-1-(Pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
886989-88-4 98%
5mg
$228.0 2025-02-27
A2B Chem LLC
AH93308-20mg
Piperlotine C
886989-88-4 ≥98%
20mg
$477.00 2024-04-19
TargetMol Chemicals
TN2087-1 ml * 10 mm
Piperlotine C
886989-88-4
1 ml * 10 mm
¥ 2860 2024-07-19
ChemScence
CS-0023094-5mg
Piperlotine C
886989-88-4
5mg
$269.0 2022-04-26

Piperlotine C Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Dichloromethane ;  45 min, 0 °C
1.2 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Synthesis and biological evaluation of new piplartine analogues as potent aldose reductase inhibitors (ARIs)
Rao, Vidadala Ramasubba; Muthenna, Puppala; Shankaraiah, Gundeti; Akileshwari, Chandrasekhar; Babu, Kothapalli Hari; et al, European Journal of Medicinal Chemistry, 2012, 57, 344-361

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Azidotrimethylsilane Solvents: Dimethylformamide ;  10 min, rt
1.2 0 °C; 2 - 8 h, rt
Riferimento
Trimethylsilyl azide-promoted acid-amine coupling: a facile one-pot route to amides from carboxylic acids and amines
Tangella, Yellaiah; Soni, Jay Prakash; Shankaraiah, Nagula; Abril, Diana; Sathish, Manda, ARKIVOC (Gainesville, 2023, (6),

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Toluene ;  8 h, 110 °C
Riferimento
Rapid access to cinnamamides and piper amides via three component coupling of arylaldehydes, amines, and Meldrum's acid
Ghosh, Santanu; Jana, Chandan K., Green Chemistry, 2019, 21(21), 5803-5807

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: Pivaloyl chloride Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C
1.3 0 °C → rt; overnight, rt
Riferimento
Process for preparation of piperlongumine and analogues
, China, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  30 min, rt
1.2 24 h, rt
Riferimento
Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents
Jung, Jae-Chul; Moon, Sohyeon; Min, Dongguk; Park, Woo Kyu; Jung, Mankil; et al, Chemical Biology & Drug Design, 2013, 81(3), 389-398

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Acetonitrile ;  8 h, rt
Riferimento
Unprecedented intermolecular transamidation reaction of piplartine
Gowri, P. Mangala; Radhakrishnan, S. V. S.; Rao, V. Rama Subba; Madnu, A.; Hymavathi, A.; et al, Current Science, 2015, 109(10), 1775-1777

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium carbonate ;  70 min, rt
Riferimento
First mechanosynthesis of piperlotines A, C, and derivatives through solvent-free Horner-Wadsworth-Emmons reaction
Ramirez-Marroquin, Oscar Abelardo; Manzano-Perez, Flavio; Lopez-Torres, Adolfo; Hernandez-Lopez, Alejandro; Cortes-Pacheco, Abimelek; et al, Synthetic Communications, 2019, 49(2), 244-255

Piperlotine C Raw materials

Piperlotine C Preparation Products

Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:886989-88-4)Piperlotine C
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